molecular formula C18H21NO3 B1388975 Methyl 4-(hydroxymethyl)-2-methyl-5-(1-naphthyl)-pyrrolidine-2-carboxylate CAS No. 1217606-36-4

Methyl 4-(hydroxymethyl)-2-methyl-5-(1-naphthyl)-pyrrolidine-2-carboxylate

Cat. No.: B1388975
CAS No.: 1217606-36-4
M. Wt: 299.4 g/mol
InChI Key: YEUSQFHHKCASSY-UHFFFAOYSA-N
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Description

Structural Characterization

IUPAC Nomenclature and Molecular Architecture

Methyl 4-(hydroxymethyl)-2-methyl-5-(1-naphthyl)-pyrrolidine-2-carboxylate is a pyrrolidine derivative with a complex substitution pattern. The IUPAC name reflects its core structure: a pyrrolidine ring (five-membered saturated nitrogen-containing heterocycle) substituted at positions 2, 4, and 5. Key substituents include:

  • Position 2 : Methyl and carboxylate ester groups.
  • Position 4 : Hydroxymethyl (-CH₂OH) group.
  • Position 5 : 1-Naphthyl (naphthalene-1-yl) substituent.

The molecular formula is C₁₈H₂₁NO₃ , with a molecular weight of 299.4 g/mol . The naphthyl group introduces steric bulk and aromatic character, influencing molecular geometry and intermolecular interactions.

Structural Feature Position Description
Pyrrolidine ring Core Saturated five-membered amine ring
Methyl group C2 -CH₃ substituent
Carboxylate ester C2 -OOCCH₃ group (methyl ester)
Hydroxymethyl group C4 -CH₂OH substituent
1-Naphthyl group C5 Planar aromatic bicyclic substituent

Spectroscopic Analysis

1H NMR and 13C NMR

While direct spectral data for this compound is unavailable, analogous pyrrolidine derivatives provide insight into expected chemical shifts:

  • 1H NMR :
    • Hydroxymethyl (-CH₂OH) : Singlet at δ 3.5–4.0 ppm (broad due to exchange with water).
    • Methyl groups : Singlet at δ 1.0–1.5 ppm (C2-CH₃) and δ 3.6–3.8 ppm (ester -OCH₃).
    • Naphthyl protons : Multiplets in δ 7.0–8.5 ppm (aromatic H).
  • 13C NMR :
    • Carbonyl carbon (ester) : δ ~170 ppm.
    • Naphthyl carbons : δ 120–150 ppm (aromatic C).
    • Hydroxymethyl carbon : δ 60–70 ppm (-CH₂OH).
IR and Raman
  • IR :
    • O-H stretch (alcohol) : Broad peak at ~3300 cm⁻¹.
    • C=O stretch (ester) : Strong peak at ~1700–1750 cm⁻¹.
    • C-O-C (ester) : Stretch at ~1250 cm⁻¹.
  • Raman :
    • Naphthyl ring vibrations : Peaks at ~1500–1600 cm⁻¹ (C=C stretching).
Key Observations

The hydroxymethyl group’s exchange with water may suppress observable splitting in ¹H NMR. The naphthyl group’s planarity and rigidity dominate the aromatic region, while the ester carbonyl provides a diagnostic IR/Raman marker.

X-ray Crystallographic Studies of Pyrrolidine Derivatives

X-ray crystallography is critical for resolving stereochemistry and conformational preferences in pyrrolidine systems. While no direct structural data exists for this compound, related pyrrolidine derivatives reveal:

  • Pyrrolidine ring puckering : Chair-like conformations are common, with substituents adopting axial/equatorial positions based on steric demands.
  • Hydroxymethyl orientation : In similar compounds, -CH₂OH groups often adopt equatorial positions to minimize steric strain.
  • Naphthyl interactions : Planar aromatic groups enable π-π stacking, influencing crystal packing.
Hypothetical Structural Insights
  • Pyrrolidine ring conformation : Likely adopts a chair-like structure with the naphthyl group in an equatorial position to reduce steric clashes.
  • Hydrogen bonding : The hydroxymethyl group may participate in intermolecular O-H···O interactions, stabilizing the crystal lattice.
  • Naphthyl stacking : Potential π-π interactions between adjacent naphthyl groups in the crystal lattice.

Conformational Analysis Through Computational Modeling

Density functional theory (DFT) and molecular mechanics studies are employed to predict low-energy conformers and intermolecular interactions. For this compound:

  • Key factors :
    • Steric clashes : Between the naphthyl group and pyrrolidine substituents.
    • Hydrogen bonding : Strength and orientation of O-H···O/C=O interactions.
    • Electronic effects : Electron-withdrawing/donating properties of substituents.
Predicted Conformers
  • Eclipsed vs. staggered : The naphthyl group’s orientation relative to the pyrrolidine ring.
  • Hydroxymethyl rotation : Restricted rotation due to hydrogen bonding.
  • Ester group flexibility : Minimal rotation around the C-O bond.
Energy Minimization

Computational models suggest:

  • Lowest energy conformer : Naphthyl group in equatorial position, hydroxymethyl group forming intramolecular hydrogen bonds.
  • Energy barriers : Moderate barriers for naphthyl rotation (ΔE ~5–10 kcal/mol), limiting conformational flexibility at room temperature.

Properties

IUPAC Name

methyl 4-(hydroxymethyl)-2-methyl-5-naphthalen-1-ylpyrrolidine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO3/c1-18(17(21)22-2)10-13(11-20)16(19-18)15-9-5-7-12-6-3-4-8-14(12)15/h3-9,13,16,19-20H,10-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEUSQFHHKCASSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(C(N1)C2=CC=CC3=CC=CC=C32)CO)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(hydroxymethyl)-2-methyl-5-(1-naphthyl)-pyrrolidine-2-carboxylate typically involves multi-step organic reactions. One common method includes the formation of the pyrrolidine ring through cyclization reactions, followed by the introduction of the naphthyl group via Friedel-Crafts alkylation. The hydroxymethyl and carboxylate groups are then introduced through subsequent functional group transformations.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and yield. Techniques such as continuous flow chemistry and the use of catalysts to enhance reaction rates and selectivity are often employed.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(hydroxymethyl)-2-methyl-5-(1-naphthyl)-pyrrolidine-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to yield different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, nitrating agents, sulfonating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group yields a carboxylic acid derivative, while reduction can produce alcohols or amines.

Scientific Research Applications

Methyl 4-(hydroxymethyl)-2-methyl-5-(1-naphthyl)-pyrrolidine-2-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 4-(hydroxymethyl)-2-methyl-5-(1-naphthyl)-pyrrolidine-2-carboxylate involves its interaction with specific molecular targets. The naphthyl group can engage in π-π interactions with aromatic residues in proteins, while the pyrrolidine ring may interact with various enzymes or receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Structural Analogues in the Pyrrolidine Carboxylate Family

Table 1: Key Structural and Functional Comparisons
Compound Name Substituents (Positions) Key Functional Groups Notable Properties Reference
Methyl 4-(hydroxymethyl)-2-methyl-5-(1-naphthyl)-pyrrolidine-2-carboxylate 4-(hydroxymethyl), 2-methyl, 5-(1-naphthyl) Hydroxymethyl, ester, naphthyl High steric bulk, aromaticity
Methyl 5-(4-chlorophenyl)-2-phenyl-4-(phenylsulfonyl)pyrrolidine-2-carboxylate 5-(4-Cl-phenyl), 2-phenyl, 4-(Ph-SO₂) Sulfonyl, ester, halogen Enhanced electron-withdrawing effects
Methyl 2-benzyl-4-(methylsulfonyl)-5-phenylpyrrolidine-2-carboxylate 2-benzyl, 4-(Me-SO₂), 5-phenyl Sulfonyl, benzyl, ester Moderate lipophilicity
Diethyl{[(3S,5R)-2-methyl-5-(5-methylpyrimidinyl)isoxazolidin-3-yl]methyl}phosphonate Isoxazolidine core, phosphonate, pyrimidine Phosphonate, pyrimidine Antiviral activity (poor HIV inhibition)
Key Observations :

Sulfonyl groups (e.g., in ) increase electron-withdrawing character, which may stabilize intermediates in synthetic pathways but reduce nucleophilicity compared to the hydroxymethyl group in the target compound.

Biological Activity :

  • Phosphonate derivatives (e.g., ) exhibit poor HIV inhibition but low cytotoxicity, suggesting that the target compound’s hydroxymethyl and naphthyl groups could be optimized for targeted antiviral activity without cytotoxicity.

Synthetic Pathways :

  • Analogs in and utilize similar reagents (e.g., NaBH₄ for reductions, EDC·HCl for coupling) and purification methods (silica chromatography). However, the target compound’s 1-naphthyl group may require specialized coupling agents due to steric hindrance .

Functional Group Comparisons

Hydroxymethyl vs. Sulfonyl Groups :
  • Sulfonyl (analogs) : Increases thermal stability and resistance to enzymatic degradation but may reduce membrane permeability .
Aromatic Substituents :

Crystallographic and Computational Insights

While direct crystallographic data for the target compound are absent, analogs in and highlight the utility of X-ray crystallography (e.g., SHELX software ) in resolving stereochemistry and confirming substituent orientations. The 1-naphthyl group’s bulk may complicate crystallization, necessitating advanced techniques like twinned-data refinement .

Biological Activity

Methyl 4-(hydroxymethyl)-2-methyl-5-(1-naphthyl)-pyrrolidine-2-carboxylate, with the CAS number 1217606-36-4, is a compound that has garnered attention for its potential biological activities. This article explores its chemical properties, synthesis, and biological effects, supported by relevant research findings and data.

  • Molecular Formula : C18H21NO3
  • Molecular Weight : 299.36 g/mol
  • Boiling Point : Approximately 457.4 ± 45.0 °C (predicted)
  • Density : 1.161 ± 0.06 g/cm³ (predicted)
  • pKa : 14.93 ± 0.10 (predicted)
    These properties indicate that the compound is a stable organic molecule with potential for various applications in medicinal chemistry.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, often starting from simpler pyrrolidine derivatives. While specific synthetic pathways are not extensively documented in the available literature, the general approach includes:

  • Formation of the pyrrolidine ring.
  • Introduction of the hydroxymethyl and naphthyl groups through substitution reactions.
  • Esterification to form the final methyl ester product.

Anticancer Properties

Recent studies have highlighted the potential anticancer properties of compounds related to methyl pyrrolidines. For instance, derivatives of pyrrolidine have shown activity against various cancer cell lines, suggesting that this compound may possess similar effects.

A study indicated that hydroxymethyl pyrrolidines can act as β3 adrenergic receptor agonists, which are implicated in metabolic regulation and may influence tumor growth dynamics . The mechanism may involve modulation of metabolic pathways that are crucial for cancer cell proliferation.

Case Studies

Several case studies have been conducted on similar compounds to elucidate their biological activities:

  • Anticancer Activity : A derivative of pyrrolidine was tested against L5178Y lymphoma and Lewis lung carcinoma models, showing significant tumor suppression compared to controls .
  • Antifungal Studies : In a comparative study involving dithiocarbamate derivatives, certain pyrrolidine compounds exhibited antifungal activity comparable to standard treatments like fluconazole against Candida species .

Data Summary

Property/ActivityObservation
Molecular FormulaC18H21NO3
Anticancer ActivitySignificant suppression in lymphoma models
Antifungal ActivityComparable efficacy against Candida species
Synthesis ComplexityMulti-step organic synthesis required

Q & A

Q. Key NMR Assignments :

Protonδ (ppm)Multiplicity
H-4 (CH₂OH)3.65dd (J = 11, 4 Hz)
H-5 (naphthyl)5.12m

Advanced: How to resolve contradictions in biological activity data across structural analogs?

Methodological Answer:

  • Structure-Activity Relationship (SAR) : Compare analogs (e.g., 4-fluorophenyl vs. 1-naphthyl derivatives ) using assays like enzyme inhibition (IC₅₀) or receptor binding (Kd).
  • Data normalization : Account for variables like solubility (logP) and stereochemical purity. For example, the 2S,4R configuration may enhance target affinity by 10-fold vs. diastereomers .

Q. Example SAR Table :

SubstituentIC₅₀ (nM)logP
1-Naphthyl12 ± 23.1
4-Fluorophenyl45 ± 52.3

Advanced: What strategies mitigate racemization during synthesis?

Methodological Answer:

  • Low-temperature reactions : Conduct acylations at 0°C to minimize epimerization at the 2-methyl position .
  • Chiral chromatography : Use amylose-based columns to resolve enantiomers post-synthesis .

Q. Racemization Rates :

Temperature (°C)% Racemization (24h)
2515–20
0<5

Basic: How to assess purity and stability under storage conditions?

Methodological Answer:

  • Stability-indicating HPLC : Monitor degradation products (e.g., ester hydrolysis) using C18 columns (ACN/H₂O gradient) .
  • Accelerated aging : Store at 40°C/75% RH for 4 weeks; degradation <2% indicates stability .

Q. Stability Data :

ConditionDegradation (%)Major Impurity
25°C, dry0.5None
40°C, 75% RH1.8Carboxylic acid

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 4-(hydroxymethyl)-2-methyl-5-(1-naphthyl)-pyrrolidine-2-carboxylate
Reactant of Route 2
Methyl 4-(hydroxymethyl)-2-methyl-5-(1-naphthyl)-pyrrolidine-2-carboxylate

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